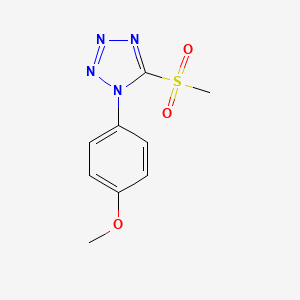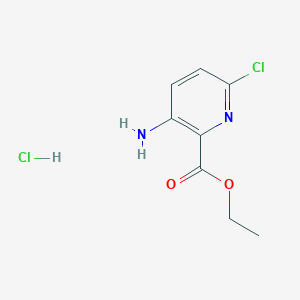
Ethyl 3-amino-6-chloropicolinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-6-chloropicolinate hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2O2 and a molecular weight of 237.08 g/mol . This compound is a derivative of picolinic acid and is characterized by the presence of an ethyl ester group, an amino group at the 3-position, and a chlorine atom at the 6-position of the pyridine ring. It is commonly used in various chemical and pharmaceutical research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-6-chloropicolinate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-6-chloropyridin-3-ylamine.
Reaction Conditions: The starting material is reacted with ethanol and toluene in the presence of a palladium catalyst, such as dichloro(1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, and triethylamine.
Purification: The reaction mixture is then filtered, and the solvents are removed.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions: Ethyl 3-amino-6-chloropicolinate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Amination: The amino group at the 3-position can participate in amination reactions to form derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can be used.
Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate ester hydrolysis.
Amination: Amination reactions can be carried out using reagents like ammonia or primary amines under mild heating.
Major Products:
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Ester Hydrolysis: 3-amino-6-chloropicolinic acid.
Amination: Aminated derivatives with different amine groups attached to the 3-position.
科学研究应用
Ethyl 3-amino-6-chloropicolinate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.
Industry: The compound can be utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The specific mechanism of action of Ethyl 3-amino-6-chloropicolinate hydrochloride depends on its application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino and ester groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
相似化合物的比较
Ethyl 3-amino-6-bromopicolinate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-amino-6-fluoropicolinate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 3-amino-6-methylpicolinate: Similar structure but with a methyl group instead of chlorine.
Uniqueness: Ethyl 3-amino-6-chloropicolinate hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in specific substitution reactions that may not be possible with other halogen or alkyl-substituted derivatives.
属性
分子式 |
C8H10Cl2N2O2 |
|---|---|
分子量 |
237.08 g/mol |
IUPAC 名称 |
ethyl 3-amino-6-chloropyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O2.ClH/c1-2-13-8(12)7-5(10)3-4-6(9)11-7;/h3-4H,2,10H2,1H3;1H |
InChI 键 |
OTIRGVPQTGBGTF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
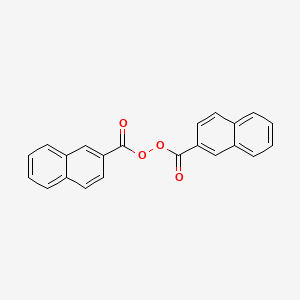

![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
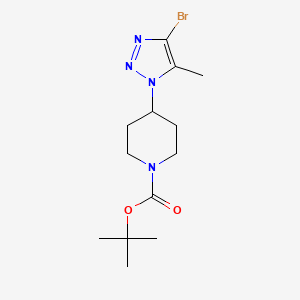
![2,7-Dichloro-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13674848.png)
![7-(4-Bromo-3-fluoro-2-methylphenoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13674850.png)

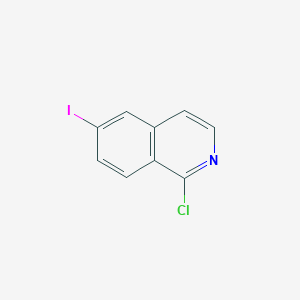
![4-Chloro-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13674861.png)
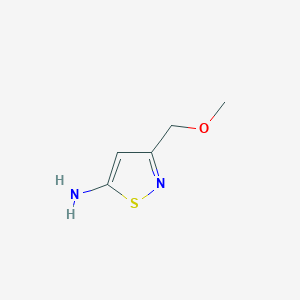

![6-(Bromomethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13674888.png)
